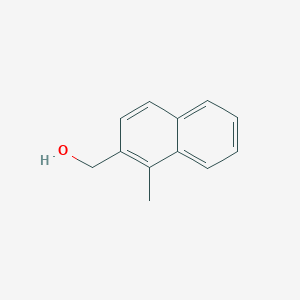
1-Methylnaphthalene-2-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylnaphthalene-2-methanol is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a hydroxymethyl group (-CH2OH) and a methyl group (-CH3) attached to the naphthalene ring. Naphthalene derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylnaphthalene-2-methanol can be achieved through several methods. One common approach involves the hydroxylation of 1-methylnaphthalene. This process typically uses a catalyst, such as a mixed acids-treated HBEA zeolite, to facilitate the reaction. The reaction conditions, including temperature and catalyst properties, play a crucial role in determining the yield and selectivity of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic isomerization and crystallization processes. For instance, 1-methylnaphthalene can be isomerized to 2-methylnaphthalene using a fixed-bed reactor over mixed acids-treated HBEA zeolite. The reaction products are then separated through crystallization to obtain high-purity 2-methylnaphthalene, which can be further hydroxylated to produce this compound .
Chemical Reactions Analysis
Types of Reactions
1-Methylnaphthalene-2-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The compound can be reduced to form 1-methylnaphthalene.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
Oxidation: 2-Methylnaphthoic acid
Reduction: 1-Methylnaphthalene
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
1-Methylnaphthalene-2-methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methylnaphthalene-2-methanol involves its interaction with various molecular targets and pathways. For instance, in microbial degradation, the compound is metabolized through hydroxylation and subsequent oxidation to form naphthoic acids. These metabolic pathways are facilitated by specific enzymes, such as hydroxylases and dehydrogenases, which catalyze the conversion of the compound into less toxic by-products .
Comparison with Similar Compounds
Similar Compounds
- 1-Methylnaphthalene
- 2-Methylnaphthalene
- 1-Hydroxymethyl-2-methylnaphthalene
Comparison
1-Methylnaphthalene-2-methanol is unique due to the presence of both a hydroxymethyl and a methyl group on the naphthalene ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill. For example, the hydroxymethyl group enhances its reactivity in oxidation and substitution reactions compared to 1-methylnaphthalene and 2-methylnaphthalene .
Properties
Molecular Formula |
C12H12O |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(1-methylnaphthalen-2-yl)methanol |
InChI |
InChI=1S/C12H12O/c1-9-11(8-13)7-6-10-4-2-3-5-12(9)10/h2-7,13H,8H2,1H3 |
InChI Key |
CAZAKZQHCQEODF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=CC=CC=C12)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















